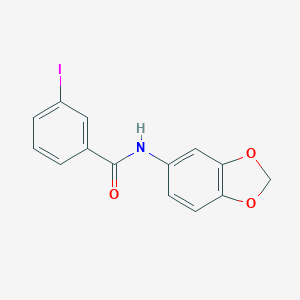
N-(1,3-benzodioxol-5-yl)-3-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-3-iodobenzamide, also known as BIBX1382, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to a class of compounds known as tyrosine kinase inhibitors, which have been shown to have a wide range of biological effects.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-iodobenzamide is complex and not fully understood. It is known to work by inhibiting the activity of tyrosine kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting the activity of these enzymes, N-(1,3-benzodioxol-5-yl)-3-iodobenzamide can disrupt the growth and proliferation of cancer cells and other abnormal cells.
Biochemische Und Physiologische Effekte
N-(1,3-benzodioxol-5-yl)-3-iodobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and other abnormal cells, reduce inflammation, and promote wound healing. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1,3-benzodioxol-5-yl)-3-iodobenzamide in laboratory experiments is its ability to selectively inhibit the activity of tyrosine kinases. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using N-(1,3-benzodioxol-5-yl)-3-iodobenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(1,3-benzodioxol-5-yl)-3-iodobenzamide. One area of interest is its potential use in the treatment of cancer and other diseases. Researchers are also interested in exploring the potential use of N-(1,3-benzodioxol-5-yl)-3-iodobenzamide in combination with other drugs or therapies to enhance its effectiveness. Additionally, there is ongoing research into the mechanism of action of N-(1,3-benzodioxol-5-yl)-3-iodobenzamide, which may lead to the development of new drugs that target tyrosine kinases more effectively.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-yl)-3-iodobenzamide is a complex process that involves several steps. The first step is the preparation of 3-iodobenzamide, which is then reacted with 1,3-benzodioxole to produce N-(1,3-benzodioxol-5-yl)-3-iodobenzamide. The process requires specialized equipment and expertise, and is typically carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-yl)-3-iodobenzamide has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of biological effects, including anti-tumor activity, anti-inflammatory activity, and the ability to inhibit the growth of certain types of bacteria. It has also been studied for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Eigenschaften
CAS-Nummer |
6183-79-5 |
|---|---|
Produktname |
N-(1,3-benzodioxol-5-yl)-3-iodobenzamide |
Molekularformel |
C14H10INO3 |
Molekulargewicht |
367.14 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-3-iodobenzamide |
InChI |
InChI=1S/C14H10INO3/c15-10-3-1-2-9(6-10)14(17)16-11-4-5-12-13(7-11)19-8-18-12/h1-7H,8H2,(H,16,17) |
InChI-Schlüssel |
LSCORVWVQJOTLM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)I |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



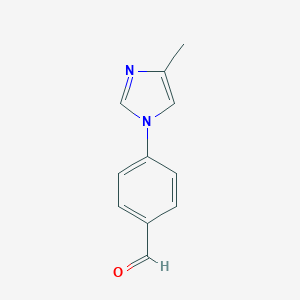
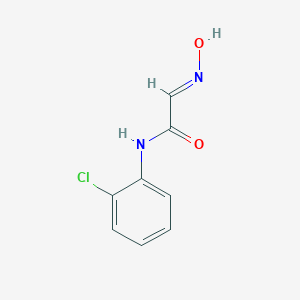

![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)
![Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B187655.png)
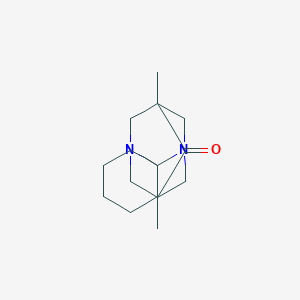
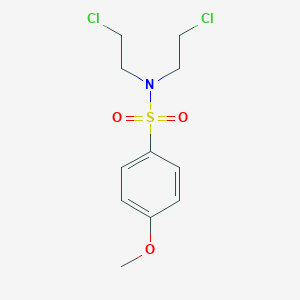
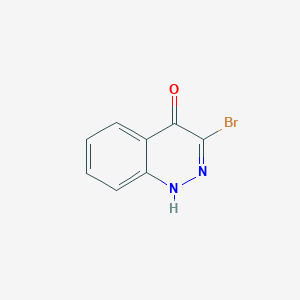
![2-Spiro[2,4-dihydroisoquinoline-3,1'-cyclohexane]-1-ylidenepropanedinitrile](/img/structure/B187662.png)
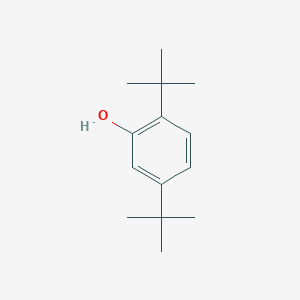
![N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B187668.png)
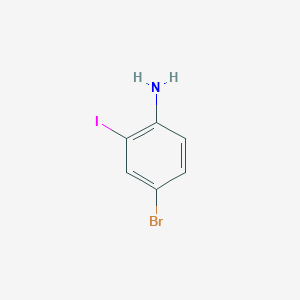
![3-butoxy-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B187670.png)
![N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B187671.png)